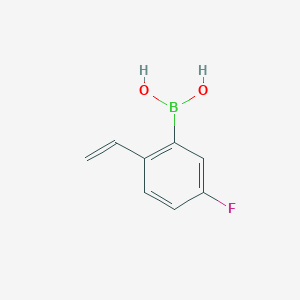

5-Fluoro-2-vinylbenzeneboronic acid

Description

Properties

CAS No. |

1249506-21-5; 2446429-28-1 |

|---|---|

Molecular Formula |

C8H8BFO2 |

Molecular Weight |

165.96 |

IUPAC Name |

(2-ethenyl-5-fluorophenyl)boronic acid |

InChI |

InChI=1S/C8H8BFO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h2-5,11-12H,1H2 |

InChI Key |

OUJQVGLBAOCAPS-UHFFFAOYSA-N |

SMILES |

B(C1=C(C=CC(=C1)F)C=C)(O)O |

solubility |

not available |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 5 Fluoro 2 Vinylbenzeneboronic Acid

Lewis Acidity and Boronate Ester Formation

The boron atom in 5-Fluoro-2-vinylbenzeneboronic acid is sp² hybridized and possesses a vacant p-orbital, rendering it an electron-deficient center and a mild Lewis acid. nih.govmusechem.com This inherent Lewis acidity is a cornerstone of its chemical behavior, enabling it to interact with Lewis bases, including hydroxyl-containing compounds, to form stable adducts and esters. musechem.com The electron-withdrawing nature of the fluorine atom on the phenyl ring is anticipated to increase the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.

Formation of Tetrahedral Adducts

A fundamental characteristic of boronic acids is their ability to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or an alcohol, to form a tetracoordinate, sp³-hybridized boronate species. musechem.comnih.gov This process involves a change in the geometry of the boron center from trigonal planar to tetrahedral. nih.gov The formation of these tetrahedral adducts is a crucial step in many reactions involving boronic acids, including the formation of boronate esters. In the presence of a base, this compound is expected to readily form a tetrahedral adduct, which can then participate in further chemical transformations.

pH-Dependent Reactivity with Hydroxyl Compounds and cis-Diols

The reaction of this compound with hydroxyl compounds, particularly cis-diols, to form cyclic boronate esters is a reversible process that is highly dependent on the pH of the reaction medium. tudelft.nlmdpi.com This reactivity is fundamental to the use of boronic acids in sensors and for the protection of diols in organic synthesis. The equilibrium between the free boronic acid and the boronate ester can be controlled by adjusting the pH. nih.gov

Generally, the formation of the boronate ester is favored at a pH that is between the pKa of the boronic acid and the pKa of the diol. nih.gov At a pH below the pKa of the boronic acid, the boronic acid exists predominantly in its neutral, trigonal form, which is less reactive towards diols. As the pH increases to near or above the pKa of the boronic acid, the concentration of the more nucleophilic tetrahedral boronate form increases, facilitating the esterification reaction. mdpi.com For arylboronic acids, the pKa typically ranges from around 4 to 9. nih.gov The electron-withdrawing fluorine atom in this compound is expected to lower its pKa, making it more acidic and potentially shifting the optimal pH for boronate ester formation to a lower value compared to unsubstituted phenylboronic acid.

The stability of the resulting cyclic boronate ester is also influenced by the nature of the diol. cis-Diols on a five- or six-membered ring form particularly stable five-membered (1,3,2-dioxaborolane) or six-membered (1,3,2-dioxaborinane) cyclic esters, respectively. nih.govmdpi.com

Intramolecular and Intermolecular Reactivity Profiles

This compound is capable of undergoing a variety of intramolecular and intermolecular reactions, leveraging the reactivity of both the boronic acid and the vinyl moieties.

Intermolecular Reactions:

Suzuki-Miyaura Cross-Coupling: The boronic acid functionality makes this compound an excellent partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the coupling of the 5-fluoro-2-vinylphenyl group with a wide range of aryl, heteroaryl, or vinyl halides and triflates. thermofisher.com

Petasis (Borono-Mannich) Reaction: This is a multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound to form α-amino acids. clockss.orgacs.org While specific examples with this compound are not prevalent, related vinylboronic acids have been shown to participate in this transformation, suggesting its potential applicability. clockss.org

Allylation Reactions: The vinyl group can potentially participate in various addition and coupling reactions. For instance, in the presence of a suitable catalyst, it could undergo reactions with allylic compounds. organic-chemistry.org

Intramolecular Reactions:

Intramolecular Cyclization: The presence of both a boronic acid and a vinyl group on the same molecule opens up the possibility of intramolecular cyclization reactions. For example, under specific conditions, palladium-catalyzed intramolecular cyclization could lead to the formation of fused ring systems. researchgate.net

Stereochemical Aspects of Reactions Involving the Vinyl Moiety

The vinyl group of this compound can participate in reactions where the stereochemical outcome is of significant importance. The geometry of the double bond can be crucial in determining the stereochemistry of the product.

In reactions such as the Suzuki-Miyaura coupling, the stereochemistry of the vinyl partner is often retained in the product. wikipedia.org This means that if this compound were to be coupled with a vinyl halide, the E or Z configuration of the halide would be transferred to the resulting diene.

Furthermore, additions to the vinyl group can proceed with stereoselectivity. For instance, certain catalytic hydroboration or hydrogenation reactions could introduce new stereocenters with a preference for one stereoisomer over another. The specific stereochemical course of a reaction is highly dependent on the reaction mechanism and the catalysts or reagents employed. masterorganicchemistry.com While detailed stereochemical studies on this specific molecule are not widely reported, the principles of stereoselective reactions of vinyl compounds would apply. wikipedia.orgsigmaaldrich.com

Mechanistic Investigations of Boronic Acid Catalyzed Reactions

Boronic acids themselves can act as catalysts, a field known as boronic acid catalysis (BAC). rsc.org They can activate hydroxyl groups, facilitating a variety of organic transformations. rsc.org While mechanistic studies specifically employing this compound are limited, the general principles of BAC are applicable.

Carbocationic Intermediates in Rearrangements

One of the key applications of boronic acid catalysis is the activation of alcohols to generate carbocationic intermediates. rsc.org The boronic acid forms a boronate ester with the alcohol, and subsequent elimination of the boronate moiety can generate a carbocation. This carbocation can then be trapped by a nucleophile in reactions such as Friedel-Crafts-type alkylations.

In the context of rearrangements, a boronic acid catalyst could facilitate reactions that proceed through carbocationic intermediates. For example, a boronic acid-catalyzed ene carbocyclization of a substrate containing both a dicarbonyl moiety and a terminal alkyne has been reported, which likely involves the activation of the carbonyl group and the formation of an intermediate that could be considered carbocationic in nature. nih.gov Although not directly involving this compound, this illustrates the potential for boronic acids to promote reactions via carbocationic pathways.

Enolate Generation and Subsequent Transformations

While specific literature detailing enolate generation directly using this compound is not extensively documented, its reactivity can be inferred from the established chemistry of boronic acids. Boronic acids are known to function as mild Lewis acids due to the electron-deficient boron atom. This Lewis acidity allows them to interact with carbonyl compounds, potentially influencing enolate formation and subsequent reactions.

The general mechanism involves the coordination of the boronic acid to the carbonyl oxygen of a ketone or aldehyde. This coordination polarizes the C=O bond, increasing the acidity of the α-protons and facilitating their abstraction by a base to form an enolate. Although detailed studies on this compound's role in this specific context are scarce, its participation in metal-catalyzed additions to carbonyl compounds suggests a capacity to interact with and activate the carbonyl group, a fundamental step preceding or accompanying enolate-type transformations. researchgate.net The presence of both a vinyl group and a boronic acid function offers a platform for tandem reactions, where an initial transformation involving the boronic acid could be followed by a reaction at the vinyl moiety, or vice versa.

Stability Considerations under Various Reaction Conditions

The stability of this compound is a crucial factor in its storage, handling, and application in chemical reactions. fluorochem.co.uk Generally, it is considered stable under normal, ambient conditions. fishersci.com However, its reactivity is influenced by specific environmental factors and the presence of other chemical agents.

Sensitivity to Light and Incompatible Reagents

Information regarding the specific light sensitivity of this compound is not extensively detailed in readily available literature. However, as with many complex organic molecules, prolonged exposure to high-intensity light or UV radiation should be avoided to prevent potential degradation or unintended reactions.

The compound's stability is more clearly defined by its incompatibility with certain classes of reagents. As a boronic acid, it can react with strong oxidizing agents. It is advisable to keep the compound in a cool, dry, and well-ventilated place, with the container tightly sealed. fishersci.com

Table 1: General Incompatible Reagent Classes for Boronic Acids

| Reagent Class | Potential Outcome of Interaction |

| Strong Oxidizing Agents | Can lead to decomposition or oxidation of the boronic acid group. |

| Strong Bases | Can form boronate salts; may affect stability and reactivity profile. |

| Diols and Polyols | Reversible formation of boronic esters, which can alter solubility and reactivity. |

This table is based on the general reactivity of boronic acids.

Potential for Polymerization

The presence of a vinyl group (-CH=CH₂) in the structure of this compound imparts a significant potential for polymerization. fluorochem.co.uk Vinyl groups are well-known monomers for various polymerization reactions, including free-radical, cationic, and anionic polymerization. While hazardous polymerization is not always spontaneous, it can be initiated by heat, light, or the presence of radical initiators. fishersci.comrsc.org

Research on related compounds, such as 4-vinylphenylboronic acid (4-VBA), demonstrates this reactivity. Studies have shown that 4-VBA can undergo controlled polymerization via methods like nitroxide-mediated polymerization (NMP) to create well-defined polymers. rsc.org These polymers have applications as sensors, particularly for sugars, due to the glucose-responsive nature of the boronic acid moiety. rsc.orgresearchgate.net Furthermore, vinylbenzeneboronic acid derivatives are used in copolymerization reactions to create functional materials, such as fluorescent microspheres or proton-conducting membranes. researchgate.netresearchgate.net This body of research strongly suggests that this compound is also susceptible to polymerization under appropriate conditions, a property that can be exploited for the synthesis of novel functional polymers.

Table 2: Polymerization Studies of Related Vinylbenzeneboronic Acids

| Compound | Polymerization Method | Application of Polymer | Source |

| 4-Vinylphenylboronic acid (4-VBA) | Nitroxide Mediated Polymerization | Glucose Responsive Polymers, pH Sensors | rsc.org |

| 4-Vinylphenylboronic acid (4-VPBA) | Free Radical Polymerization | Glucose-Sensitive Hydrogels | researchgate.net |

| 4-Vinylbenzeneboronic acid | Copolymerization (Suzuki Reaction) | Fluorescent Microspheres | researchgate.netnih.gov |

| 4-Vinyl benzene (B151609) boronic acid (VBBA) | Free Radical Copolymerization | Proton Conducting Membranes | researchgate.net |

| 4-Vinylbenzeneboronic acid | Molecular Imprinting | Selective Recognition Polymers | kent.ac.uk |

Catalysis and Organic Transformations Mediated by 5 Fluoro 2 Vinylbenzeneboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. libretexts.org 5-Fluoro-2-vinylbenzeneboronic acid, with its vinyl and aryl functionalities, can participate in these reactions, offering pathways to a diverse range of substituted styrenes and biaryls.

The palladium-catalyzed cross-coupling of this compound with aryl and alkenyl halides is a fundamental transformation for the synthesis of functionalized styrenes. These products are valuable intermediates in the synthesis of polymers, natural products, and biologically active compounds. The general reaction scheme involves the coupling of the vinyl group of the boronic acid with an aryl or alkenyl halide, or the coupling of the aryl group of the boronic acid with a vinyl halide.

While specific data for the coupling of this compound is not extensively documented in readily available literature, the reactivity of similar vinyl- and fluorinated arylboronic acids provides a strong basis for predicting its behavior. For instance, the Suzuki-Miyaura coupling of vinylboronic acids with aryl halides is a well-established process. collectionscanada.gc.ca Similarly, fluorinated arylboronic acids are known to be effective coupling partners. nih.gov

The following table illustrates typical conditions and outcomes for the Suzuki-Miyaura coupling of analogous vinyl and fluorinated boronic acids with aryl halides.

| Boronic Acid/Ester | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Potassium vinyltrifluoroborate | Benzyl (B1604629) 3,5-bis(benzyloxy)-4-bromobenzoate | PdCl₂(dppf)CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 |

| 2-Pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 82 |

| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 95 |

| (E)-2-(4-chlorophenyl)vinylboronic acid | 4-Bromo-N-(2-bromobenzyl)-4-methylbenzenesulfonamide | Pd(OAc)₂ / dtbpf | K₃PO₄ | EtOH/H₂O | 90 |

This table presents data for analogous compounds to illustrate the general reactivity and is not specific to this compound.

In molecules like this compound, which possess multiple reactive sites, regioselectivity is a critical aspect of cross-coupling reactions. The outcome of the reaction, determining whether the vinyl or the aryl moiety of the boronic acid couples with the halide, can often be controlled by the choice of palladium catalyst and, most importantly, the ancillary ligands. organic-chemistry.org The electronic and steric properties of the phosphine (B1218219) ligands play a crucial role in the transmetalation and reductive elimination steps of the catalytic cycle, thereby influencing which C-B bond reacts. nih.gov

The fluorine atom in this compound exerts a significant electronic effect. Its electron-withdrawing nature can influence the reactivity of the adjacent C-B bond. In fluorinated systems, the choice of ligand is paramount to achieving high yields and selectivity. For instance, sterically bulky and electron-rich phosphine ligands, such as SPhos or XPhos, have been shown to be highly effective in promoting the coupling of challenging substrates, including those with fluorine substituents. nih.gov These ligands can facilitate the oxidative addition of the aryl halide to the palladium center and promote the subsequent transmetalation and reductive elimination steps.

The regioselectivity in the coupling of 2-vinylbenzeneboronic acid derivatives can also be influenced by the reaction conditions. For example, in the Mizoroki-Heck reaction, the use of specific ligands can direct the reaction to yield either the α- or β-vinyl boronate product. organic-chemistry.org While this is a different reaction, it highlights the principle of ligand-controlled regioselectivity in systems containing a vinylboron moiety.

While this compound is a vinylboronic acid, understanding the challenges associated with other classes of boronic acids, such as alkylboronic acids, provides a broader context for the complexities of Suzuki-Miyaura couplings. The coupling of alkylboronic acids is generally more challenging than that of their aryl or vinyl counterparts. mdpi.com A primary side reaction is β-hydride elimination from the alkyl group on the palladium intermediate, which leads to the formation of alkenes and reduces the yield of the desired cross-coupled product. fiveable.me

Innovations to overcome these challenges include the development of specialized ligands and reaction conditions. For instance, the use of bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, outcompeting β-hydride elimination. mdpi.com Another significant advancement has been the use of N-methyliminodiacetic acid (MIDA) boronates, which are air-stable, crystalline solids that slowly release the corresponding boronic acid under the reaction conditions, thereby maintaining a low concentration of the reactive species and minimizing side reactions. mdpi.com These innovations in the field of alkylboronic acid coupling continue to expand the scope and utility of the Suzuki-Miyaura reaction.

Gold-Catalyzed Reactions

In addition to palladium catalysis, this compound has potential applications in gold-catalyzed transformations. Gold catalysts exhibit a unique affinity for alkynes and allenes, activating them towards nucleophilic attack. nih.gov

The reaction of a propargylic alcohol with a boronic acid in the presence of a gold catalyst can lead to the formation of a cyclic boron enolate. This process diverts the typical Meyer-Schuster rearrangement pathway (see section 4.2.2). The stability and subsequent reactivity of these enolates depend on the nature of both the alkyne and the boronic acid.

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.org Gold catalysts are highly effective in promoting this rearrangement under mild conditions. rsc.org Boronic acids can play a role in this transformation, not as a direct reactant in the rearrangement itself, but as a co-catalyst or a means to intercept reaction intermediates. For example, in the presence of a boronic acid, the gold-catalyzed reaction of a propargylic alcohol can be diverted to produce β-hydroxy ketones instead of the expected enones, effectively achieving a regioselective hydration.

The general mechanism of the Meyer-Schuster rearrangement involves the protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the α,β-unsaturated carbonyl compound. wikipedia.org The presence of a boronic acid can alter this pathway by reacting with an intermediate to form a new species that leads to different products.

Copper-Promoted Cross-Coupling Reactions

Copper-promoted cross-coupling reactions involving arylboronic acids, widely known as the Chan-Lam coupling, represent a significant breakthrough in the formation of carbon-heteroatom bonds. rsc.orgresearchgate.net These reactions are prized for their mild conditions, often proceeding at room temperature in the presence of air, which offers a distinct advantage over other cross-coupling methods that may require stricter, inert atmospheres. st-andrews.ac.ukorganic-chemistry.org The versatility of the Chan-Lam coupling allows for the formation of C-N, C-O, and C-S bonds, making it a powerful tool in medicinal and materials chemistry. rsc.orgresearchgate.net Given its structure, this compound is an anticipated substrate for these transformations, serving as the aryl donor.

The formation of C-O and C-N bonds via Chan-Lam coupling involves the reaction of an arylboronic acid with an O- or N-nucleophile, such as a phenol, alcohol, amine, or amide. thieme-connect.comrsc.org The reaction is typically mediated by a copper(II) salt, like copper(II) acetate, and often requires a base. thieme-connect.comthieme-connect.com The general mechanism is thought to involve the formation of a copper(II)-nucleophile complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the arylated product. thieme-connect.com

A wide array of nitrogen-containing compounds, including amines, amides, imides, ureas, and sulfonamides, are suitable nucleophilic partners. rsc.org Similarly, phenols are common substrates for C-O bond formation. thieme-connect.com In competitive situations between N- and O-nucleophiles, N-arylation is generally faster and favored over O-arylation, although this selectivity can be influenced by steric factors. thieme-connect.com

Table 1: Representative Copper-Promoted N-Arylation of Saturated Heterocycles with an Arylboronic Acid

| Entry | Heterocycle | Arylboronic Acid | Base | Yield (%) |

| 1 | Morpholine | p-Tolylboronic acid | Triethylamine | 85 |

| 2 | Piperidine | p-Tolylboronic acid | Triethylamine | 82 |

| 3 | Pyrrolidine | p-Tolylboronic acid | Triethylamine | 80 |

| 4 | Indole | p-Tolylboronic acid | Pyridine | 70 |

| 5 | Benzimidazole | p-Tolylboronic acid | Pyridine | 65 |

This table illustrates the general applicability of the Chan-Lam N-arylation reaction. Data is representative of typical yields for arylboronic acids under established conditions. thieme-connect.com

The use of this compound as a catalyst for the synthesis of enol ethers from vinyl pinacol (B44631) boronates is not described in the reviewed literature. Research in this area tends to focus on the synthesis of vinyl boronates via methods like the hydroboration of alkynes or the palladium-catalyzed cross-coupling of vinyl halides with bis(pinacolato)diboron (B136004). nih.gov While boronic acids are known to mediate dehydrative etherification between alcohols, the specific transformation involving a vinyl pinacol boronate substrate to form an enol ether under catalysis by another boronic acid is not a standard or documented reaction pathway. nih.gov

Boronic Acid Catalysis (BAC) in Dehydrative Condensations

Boronic acid catalysis (BAC) is an effective strategy for promoting dehydrative condensation reactions, such as the formation of esters and amides. nih.gov This catalytic process leverages the Lewis acidity of the boron atom. researchgate.net The boronic acid reversibly forms a covalent complex with a carboxylic acid, activating it toward nucleophilic attack by an alcohol or amine. nih.gov A key advantage of this method is the mild reaction conditions and the release of water as the sole byproduct. acs.org

In dehydrative amidation and esterification, the boronic acid catalyst reacts with a carboxylic acid to form a mixed anhydride (B1165640) or an acyloxyboronate intermediate. This intermediate is more electrophilic than the parent carboxylic acid, facilitating attack by the nucleophile (an amine or alcohol). nih.gov The methodology is particularly effective for the esterification of α-hydroxycarboxylic acids. nih.govresearchgate.net The ability of the boronic acid to form a stable five-membered ring with the α-hydroxy acid substrate allows for high regioselectivity, enabling the esterification of this motif in the presence of other unprotected carboxylic acids within the same molecule. nih.gov

Table 2: Representative Boronic Acid-Catalyzed Dehydrative Esterification

| Entry | Carboxylic Acid | Alcohol | Catalyst | Yield (%) |

| 1 | Benzoic Acid | Benzyl Alcohol | Pentafluorophenylboronic Acid / Oxalic Acid | 95 |

| 2 | Phenylacetic Acid | Benzyl Alcohol | Pentafluorophenylboronic Acid / Oxalic Acid | 98 |

| 3 | Mandelic Acid | Methanol | Boric Acid | High |

| 4 | Citric Acid (α-position) | Methanol | Boric Acid | Selective/High |

This table showcases representative yields for boronic acid-catalyzed esterification reactions, demonstrating the utility for both simple and α-hydroxy acids. acs.orgresearchgate.net

Arylboronic acids can serve as effective Lewis acid catalysts for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. researchgate.net Their catalytic role is particularly pronounced in reactions involving unsaturated carboxylic acids as dienophiles. researchgate.net The boronic acid catalyst is believed to activate the dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This activation occurs through the formation of a covalent, monoacylated hemiboronic ester intermediate, which makes the dienophile more electrophilic and thus more reactive toward the diene. researchgate.net This catalytic approach allows Diels-Alder reactions to proceed under milder conditions and can lead to the synthesis of highly substituted cyclohexadienyl carboxylic acids, which can be subsequently oxidized to form aromatic compounds. researchgate.net

Asymmetric Catalysis with Boronic Acid Derivatives

Boronic acid derivatives are pivotal in modern asymmetric synthesis. wiley-vch.de The boron atom in boronic acids possesses an empty p-orbital, rendering it a mild Lewis acid. researchgate.net This Lewis acidity is central to its catalytic activity and its ability to be transformed into a variety of chiral reagents and catalysts. researchgate.net By reacting boronic acids like this compound with chiral auxiliaries, chemists can generate powerful tools for enantioselective transformations. These transformations are crucial in the pharmaceutical and materials science industries for producing enantiomerically pure compounds. Two of the most important classes of derivatives in this context are α-haloalkylboronic esters and chiral oxazaborolidines.

Role of Alpha-Haloalkylboronic Esters

Alpha-haloalkylboronic esters are highly valuable and versatile intermediates in organic synthesis, prized for their unique ambiphilic reactivity. researchgate.netnih.gov These compounds can be prepared from boronic acids and serve as building blocks that allow for the sequential and programmable formation of multiple chemical bonds. researchgate.net Their utility stems from the ability to undergo direct single-electron transfer (SET) dehalogenation, which generates stable α-boryl radicals while keeping the synthetically useful boron moiety intact. researchgate.netnih.gov

A cornerstone of their application in asymmetric synthesis is the Matteson reaction. This reaction involves the nucleophilic displacement of a halide from the α-carbon of an alkylboronic ester. The process proceeds through a boronate complex and features a stereospecific 1,2-migration, which allows for the creation of chiral centers with high fidelity. researchgate.net

Recent research has further expanded the applications of these esters. For instance, nickel-catalyzed cross-coupling reactions have proven effective for creating stereogenic centers. In a notable example, a nickel-catalyzed asymmetric cross-coupling between α-halo alkylboronic esters and organozinc reagents was developed to produce alkyl boronic esters with multiple chiral centers. researchgate.netnih.gov Other advancements include nickel-catalyzed reductive cross-electrophile couplings of α-bromo boronic esters with aryl halides to access benzyl boronic esters. nih.gov

| Reaction Type | Catalyst/Reagent | Transformation | Research Finding |

| Asymmetric Cross-Coupling | Nickel / Organozinc Reagents | α-halo alkylboronic ester + Organozinc → Chiral alkyl boronic ester | Enables the selective synthesis of various stereoisomers of alkyl boronic esters. researchgate.netnih.gov |

| Matteson Reaction | Nucleophile | α-haloalkylboronic ester → Chiral alkylboronic ester | Proceeds via stereospecific 1,2-migration, serving as a valuable tool in the asymmetric synthesis of complex molecules. researchgate.net |

| Reductive Cross-Electrophile Coupling | Nickel / Photoredox | α-bromo boronic ester + Aryl halide → Benzyl boronic ester | An asymmetric version of the reaction has been developed using a dual nickel/photoredox strategy. nih.gov |

Chiral Oxazaborolidines as Inducers

Chiral oxazaborolidines are powerful catalysts used to induce enantioselectivity in a variety of chemical reactions. thieme-connect.comsemanticscholar.org These heterocyclic compounds are typically prepared through the condensation of a boronic acid, such as this compound, with a chiral 1,2-amino alcohol. nih.gov The resulting structure combines the Lewis acidic boron center with a well-defined chiral environment, allowing it to effectively control the stereochemical outcome of a reaction.

One of the most famous applications of this catalyst class is the Corey–Bakshi–Shibata (CBS) reduction, which uses an oxazaborolidine catalyst for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols. semanticscholar.orgnih.gov The mechanism involves the coordination of borane (B79455) to the nitrogen atom of the oxazaborolidine ring, which enhances the Lewis acidity of the ring's boron atom. nih.gov This activated catalyst then coordinates to the ketone, directing the hydride delivery from the borane to one specific face of the carbonyl, resulting in high enantioselectivity. semanticscholar.org

Beyond reductions, chiral oxazaborolidines function as potent Lewis acid catalysts for other transformations, including enantioselective Diels-Alder reactions. thieme-connect.comthieme-connect.com By coordinating to a dienophile, the oxazaborolidine lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and blocks one face of the molecule, promoting cycloaddition with a diene in a highly stereocontrolled manner. thieme-connect.com Researchers have developed various types of oxazaborolidine catalysts, including those derived from chiral binaphthyl boronic acids and achiral amino alcohols, to optimize selectivity for different substrates. thieme-connect.com

| Catalyst Precursors | Reaction Type | Role of Oxazaborolidine |

| Boronic Acid + Chiral Amino Alcohol (e.g., prolinol derivative) | Ketone Reduction (CBS Reduction) | Forms a complex with borane to create a highly enantioselective reducing agent for prochiral ketones. semanticscholar.orgnih.gov |

| Boronic Acid + Chiral Amino Alcohol | Diels-Alder Reaction | Acts as a chiral Lewis acid, coordinating to the dienophile to direct the cycloaddition stereoselectively. thieme-connect.comnih.gov |

| Chiral Binaphthyl Boronic Acid + Achiral Amino Alcohol | Diels-Alder Reaction | Creates an axially chiral catalyst for enantioselective cycloadditions. thieme-connect.com |

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 5-Fluoro-2-vinylbenzeneboronic acid, offering precise information about the proton and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various protons present in this compound. In a typical ¹H NMR spectrum, the vinyl group protons exhibit characteristic signals in the upfield region, while the aromatic protons resonate further downfield. The protons of the boronic acid group (-B(OH)₂) are also observable and can be influenced by solvent and concentration.

For the related compound, 4-vinylbenzeneboronic acid (VBBA), the aromatic phenyl ring protons appear between 7.90 and 7.44 ppm, the vinylic -CH= proton as a multiplet between 6.78-6.71 ppm, and the terminal =CH₂ protons as two quartets at 5.91 and 5.31 ppm in a DMSO-d₆ solvent. researchgate.net The presence of a fluorine atom in this compound will introduce additional complexity due to spin-spin coupling between the fluorine and adjacent protons, leading to splitting of the aromatic proton signals. This coupling provides valuable information regarding the substitution pattern of the benzene (B151609) ring.

Interactive Data Table: ¹H NMR Chemical Shifts for Vinylbenzeneboronic Acid Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Vinylic -CH= (ppm) | Vinylic =CH₂ (ppm) |

| 4-vinylbenzeneboronic acid researchgate.net | DMSO-d₆ | 7.90 - 7.44 | 6.78 - 6.71 | 5.91, 5.31 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the comprehensive analysis of the molecule's carbon framework. The carbon atoms of the vinyl group, the fluorinated aromatic ring, and the carbon atom bonded to the boronic acid group all resonate at characteristic chemical shifts.

For instance, in a study involving a derivative, the carbon signals for the aromatic and vinyl groups were clearly identified, confirming the molecular structure. tudelft.nl The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant, which is a definitive indicator of its presence and position on the aromatic ring.

When this compound is incorporated into a polymer matrix, solid-state NMR (ssNMR) becomes an invaluable tool for characterization. Unlike solution-state NMR, ssNMR can analyze insoluble or polymer-bound materials. This technique is particularly useful in the context of molecularly imprinted polymers (MIPs), where the boronic acid moiety acts as a functional monomer for creating specific binding sites. kent.ac.uk For example, ssNMR can be used to study the interactions between the boronic acid group and a template molecule, providing insights into the binding mechanism and the structure of the polymer network. kent.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. researchgate.net By measuring the mass of the molecule with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This level of precision is essential for verifying the identity and purity of newly synthesized batches of the compound. The exact mass of this compound is calculated to be 166.0601378 Da. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of the O-H bonds in the boronic acid group, the C=C bond of the vinyl group, and the C-F bond of the fluorinated benzene ring. kent.ac.uk Raman spectroscopy, on the other hand, is often more sensitive to the symmetric vibrations of the carbon-carbon bonds in the aromatic ring and the vinyl group. The combination of both techniques provides a comprehensive vibrational fingerprint of this compound, which can be used for identification and to study intermolecular interactions. For example, the Raman spectrum of the related compound 5-fluoro-2'-deoxyuridine (B1346552) shows a distinct peak for the ring plus C-F stretching mode at 1223 cm⁻¹. researchgate.net

Vibrational Analysis of Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by identifying the vibrational modes of its specific functional groups. Analysis of related phenylboronic acid derivatives allows for the assignment of characteristic spectral bands.

The key functional groups—the boronic acid [-B(OH)₂], the vinyl group (-CH=CH₂), and the fluorinated benzene ring—give rise to distinct vibrational frequencies. The O-H stretching of the boronic acid group typically appears as a broad band in the IR spectrum, while the B-O stretching vibration is also a key indicator. The vinyl group is characterized by C=C and C-H stretching and bending modes. The presence of the fluorine atom on the aromatic ring influences the ring's vibrational modes, and the C-F stretching frequency provides a clear spectral marker.

Based on data from analogous compounds like phenylboronic acids and fluorinated benzenes, the expected vibrational frequencies can be summarized.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Boronic Acid | O-H stretch | 3200-3600 (broad) |

| Boronic Acid | B-O stretch | 1330-1380 |

| Vinyl | C=C stretch | 1620-1640 |

| Vinyl | =C-H stretch | 3010-3095 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Fluoro-substituent | C-F stretch | 1200-1250 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not publicly available, the analysis of other phenylboronic acid derivatives reveals common structural motifs that are expected to be present. This technique would confirm the planar nature of the benzene ring and the trigonal planar geometry of the boron atom. Key structural parameters such as bond lengths (C-C, C-B, B-O, C-F) and bond angles would be precisely determined, confirming the covalent structure of the molecule.

Hydrogen Bonding and Supramolecular Assembly

A critical insight from the crystallographic analysis of boronic acids is the nature of their intermolecular interactions, particularly hydrogen bonding. The boronic acid functional group, with its two hydroxyl groups, acts as an excellent hydrogen bond donor and acceptor. In the solid state, phenylboronic acids typically form dimeric structures through a pair of strong O-H···O hydrogen bonds between the boronic acid moieties of two separate molecules.

This primary dimeric motif can be further extended into more complex supramolecular assemblies, creating sheets or three-dimensional networks. The fluorine atom and the vinyl group may also participate in weaker intermolecular interactions, further influencing the crystal packing. The result is a highly ordered, stable crystalline lattice built upon a foundation of robust hydrogen bonds.

Table 2: Expected Hydrogen Bonding Parameters in Solid-State this compound

| Interaction | Donor | Acceptor | Typical Distance (Å) |

| Dimer Formation | O-H | O (of B(OH)₂) | 2.7 - 2.8 |

| Inter-dimer Linkage | O-H | O (of B(OH)₂) | > 2.8 |

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental analysis and thermogravimetric analysis (TGA) are used to confirm the compound's purity and assess its thermal stability, respectively.

Elemental analysis provides the weight percentage of each element in the compound. For this compound (C₈H₈BFO₂), the theoretical composition can be calculated from its molecular formula and atomic weights. This is compared against experimental values to verify the sample's purity.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis reveals the decomposition temperature and provides information about the thermal stability of the compound. For organic molecules like this, TGA typically shows a stable plateau up to the onset of decomposition, followed by a sharp drop in mass. While specific TGA data is not published, related boronic acid-containing polymers have shown high thermal stability.

Table 3: Compositional and Thermal Data for this compound

| Analysis Type | Parameter | Theoretical/Expected Value |

| Molecular Formula | - | C₈H₈BFO₂ |

| Molecular Weight | - | 165.96 g/mol |

| Elemental Analysis | % Carbon (C) | 57.91% |

| Elemental Analysis | % Hydrogen (H) | 4.86% |

| Elemental Analysis | % Boron (B) | 6.52% |

| Elemental Analysis | % Fluorine (F) | 11.45% |

| Elemental Analysis | % Oxygen (O) | 19.28% |

| Thermogravimetric Analysis | Onset of Decomposition | Expected > 150 °C |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For 5-Fluoro-2-vinylbenzeneboronic acid, DFT calculations can provide valuable information about its geometry, stability, and reactivity. While specific DFT studies on this exact molecule are not abundant in public literature, we can infer its properties from studies on analogous compounds like phenylboronic acid. researchgate.net

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the vinyl and fluoro groups on the benzene (B151609) ring influences the electron distribution and the geometry of the boronic acid moiety.

Understanding Lewis Acidity and Reactivity

Boronic acids are known for their Lewis acidic nature, which is central to their reactivity. The boron atom in this compound possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base. The strength of this Lewis acidity is influenced by the substituents on the phenyl ring. The electron-withdrawing fluorine atom is expected to enhance the Lewis acidity of the boron center, making it more reactive towards nucleophiles. nih.gov

Computational studies on related phenylboronic acids have shown that electron-withdrawing groups increase the acidity. nih.gov DFT calculations can quantify this effect by calculating the energy of the lowest unoccupied molecular orbital (LUMO). A lower LUMO energy indicates a stronger Lewis acid.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal information about its conformational flexibility, interactions with solvent molecules, and its behavior in different environments.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction is the Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. nih.govresearchgate.net

Computational studies on the Suzuki-Miyaura reaction involving similar arylboronic acids have detailed the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov DFT calculations can be used to model the reactants, intermediates, transition states, and products of this reaction, providing a detailed energy profile of the reaction pathway.

Transition State Analysis and Energy Barriers

A critical aspect of understanding reaction mechanisms is the identification and characterization of transition states. These are high-energy structures that connect reactants and products. Computational methods can calculate the geometry and energy of these transition states.

For the Suzuki-Miyaura coupling of this compound, the energy barrier for each step in the catalytic cycle can be determined. The rate-determining step is the one with the highest energy barrier. For instance, in some zinc-catalyzed Suzuki-Miyaura reactions, the activation of the organic halide has been identified as the turnover-limiting step with a calculated energy span of 27.2 kcal/mol. nih.gov Understanding these energy barriers is crucial for optimizing reaction conditions to improve yields and reaction rates.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of the compound.

For this compound, DFT calculations can predict the ¹H, ¹³C, ¹¹B, and ¹⁹F NMR chemical shifts. While experimental data is the gold standard, predicted spectra can help in assigning peaks in experimental spectra and in confirming the structure of the synthesized compound. For example, the chemical shifts in ¹¹B NMR are indicative of the coordination state of the boron atom (trigonal vs. tetrahedral). tudelft.nl Similarly, IR frequencies and intensities can be calculated to help interpret experimental IR spectra.

In Silico Modeling for Molecular Recognition and Design

The principles of molecular recognition are fundamental to various applications, including the design of sensors and catalysts. Boronic acids are well-known for their ability to reversibly bind with diols, a property that is exploited in glucose sensing.

In silico modeling, including molecular docking and molecular imprinting simulations, can be used to study the interactions of this compound with other molecules. kent.ac.uk Molecular docking studies could predict how this molecule binds to the active site of an enzyme or a receptor. nih.govcsfarmacie.cz This is particularly relevant in drug design and development.

Furthermore, computational modeling can aid in the design of molecularly imprinted polymers (MIPs) using this compound or its derivatives as a template or functional monomer. kent.ac.uk These simulations can help in selecting appropriate cross-linkers and polymerization conditions to create polymers with high selectivity and affinity for a target molecule.

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Molecular Recognition and Sensing of Biomolecules

The capacity of boronic acids to form reversible covalent bonds with diols is the cornerstone of their application in molecular recognition. nih.gov This interaction is highly specific for molecules containing 1,2- or 1,3-diol functionalities, which are prevalent in many essential biomolecules. nih.gov

5-Fluoro-2-vinylbenzeneboronic acid is adept at forming cyclic boronate esters through interaction with cis-diol groups found in carbohydrates and glycoproteins. nih.govresearchgate.net This reversible covalent bonding is a key mechanism for recognizing and binding to sugar molecules. nih.gov The presence of an electron-withdrawing fluorine atom on the phenyl ring can influence the Lewis acidity of the boron center, thereby affecting the stability and pH sensitivity of the boronate ester formed. researchgate.net This tunable reactivity is critical for designing probes that can selectively target and identify specific glycans on cell surfaces, which is fundamental to studying cellular processes and developing diagnostics. tudelft.nl Sugars that can adopt a furanose form are often highly favored for this binding interaction. nih.gov

The formation of the boronate ester is intrinsically pH-dependent. researchgate.net In acidic conditions, the boronic acid exists in a neutral, trigonal planar state, which has a limited affinity for diols. researchgate.netresearchgate.net As the pH increases into the basic range, the boronic acid transitions to an anionic, tetrahedral boronate form, which binds much more strongly and forms a stable complex with diols. nih.govresearchgate.net This pH-switchable behavior is harnessed to create "smart" affinity materials. researchgate.net By incorporating this compound into a polymer matrix or onto a surface, materials can be engineered to capture diol-containing biomolecules, such as glycoproteins, in an alkaline environment and subsequently release them when the pH is lowered to an acidic range. researchgate.net

The vinyl group on the this compound molecule serves as a versatile anchor for polymerization and surface modification. kent.ac.uk This feature allows for its integration into a wide array of materials, including hydrogels, polymers, and nanoparticles, to construct advanced receptors and sensors. nih.govmdpi.com For example, when embedded in a fluorescent polymer framework, the binding of a target carbohydrate can alter the polymer's microenvironment, leading to a detectable change in fluorescence. nih.gov This principle is applied in the development of chemosensors for monitoring biomarkers. nih.gov The fluorine atom can further refine the sensor's properties, potentially leading to enhanced selectivity and sensitivity. researchgate.net Such boronic acid-based sensors are explored for various applications, including the quantification of glucose and the detection of specific biological analytes. mdpi.comcore.ac.uk

Antibacterial and Antifungal Agent Design (Non-Clinical Focus)

In addition to its role in biosensing, this compound serves as a scaffold in early-stage, non-clinical research for the discovery of new antibacterial and antifungal agents. fluorochem.co.ukgoogle.com The focus is on understanding its fundamental antimicrobial potential and mechanisms of action.

Research into boron-containing compounds has indicated their potential for antimicrobial activity. researchgate.netunifiedpatents.com Structure-activity relationship (SAR) studies are essential to optimize the antibacterial or antifungal potency of derivatives of this compound. nih.gov In analogous classes of compounds like arylfluoroquinolones, the presence and position of a fluorine atom have been shown to be critical for antibacterial potency. nih.gov SAR studies for this compound would involve synthesizing analogs with varied substituents to determine how electronic and steric properties influence antimicrobial efficacy. The goal of such research is to identify the key molecular features that lead to the strongest activity against pathogenic microbes.

Boron-Containing Small Molecules as Anti-inflammatory Agents

Boron-containing small molecules, particularly those incorporating the benzoxaborole scaffold, have emerged as a promising class of anti-inflammatory agents. google.comunifiedpatents.comclinicaldigest.org The unique electronic properties of the boron atom facilitate interactions with biological targets, leading to potent inhibitory effects on key inflammatory pathways. Research has demonstrated that these compounds can modulate the expression of pro-inflammatory cytokines. google.com

One of the primary mechanisms of action for boron-based anti-inflammatory compounds is the inhibition of phosphodiesterase 4 (PDE4), an enzyme critical to the inflammatory cascade. For instance, the novel boron-containing PDE4 inhibitor, AN6414, showcases the therapeutic potential of this chemical class. mdpi.com Similarly, another boron-containing agent, ANO128, has been identified as possessing both antibacterial and anti-inflammatory properties. googleapis.comgoogleapis.com The development of these molecules underscores the value of boron chemistry in creating dual-activity agents for complex cutaneous diseases.

Research into boronic acid derivatives has yielded compounds with significant inhibitory activity against various enzymes involved in inflammation. The table below highlights examples of boron-containing scaffolds and their researched anti-inflammatory-related activities.

Table 1: Examples of Boron-Containing Molecules in Anti-inflammatory Research

| Compound/Class | Target/Activity | Research Findings |

|---|---|---|

| Benzoxaboroles | Anti-inflammatory | Possess strong anti-inflammatory activity; used as scaffolds for new drugs. researchgate.net |

| AN2728 | Anti-inflammatory | A novel oxaborole with broad-spectrum in vitro anti-inflammatory activity. unifiedpatents.com |

| ANO128 | Anti-inflammatory & Antibacterial | Identified as a novel agent with dual activity for potential treatment of cutaneous diseases. googleapis.comgoogleapis.com |

| Boronic Acid Derivatives | Human Neutrophil Elastase (HNE) Inhibition | Compounds developed through a one-pot synthesis showed IC₅₀ values as low as 1.1 μM against HNE. mdpi.com |

Boron Delivery Agents for Research Applications

The quest for more effective cancer therapies has led to significant research into Boron Neutron Capture Therapy (BNCT), a binary treatment that requires the selective delivery of boron-10 (B1234237) (¹⁰B) to tumor cells. nih.gov Boron delivery agents are crucial for the success of BNCT, as they must accumulate preferentially in malignant tissues. nih.gov Over the decades, research has progressed from early agents to more sophisticated "third-generation" delivery systems designed to carry higher boron payloads with greater tumor selectivity. nih.govnih.gov

While the first clinically used agents were sodium borocaptate (BSH) and L-boronophenylalanine (L-BPA), extensive research has focused on developing new carriers. nih.govmdpi.com These include a wide array of molecular architectures, leveraging the versatility of boron chemistry. The vinyl and boronic acid groups of this compound make it a candidate building block for polymerization or conjugation to larger carrier molecules.

Advanced boron delivery agents under investigation include:

Boronated Porphyrins and Peptides : These molecules can be designed to target receptors that are overexpressed on cancer cells. researchgate.netiiarjournals.org

Polymers and Dendrimers : High-molecular-weight carriers capable of transporting a large number of boron atoms per molecule. nih.gov

Liposomes and Nanoparticles : These nanoscale carriers can encapsulate boron compounds, improving their delivery and stability in vivo. nih.govmdpi.com

Boronated Nucleosides : Designed to be incorporated into the DNA of rapidly dividing tumor cells, concentrating the boron payload at a critical subcellular location. nih.goviiarjournals.org

The table below summarizes various classes of boron delivery agents developed for research applications, particularly for BNCT.

Table 2: Selected Boron Delivery Agents for Research Applications

| Agent Class | Description | Example(s) / Key Feature |

|---|---|---|

| Boronated Amino Acids | Derivatives of natural or unnatural amino acids designed for higher boron content and metabolic stability. nih.goviiarjournals.org | BPA derivatives, 1-amino-3-boronocyclopentanecarboxylic acid. iiarjournals.org |

| Boronated Nucleosides | Target thymidine (B127349) kinase-1 (TK1) in tumor cells for selective uptake. nih.goviiarjournals.org | 3-carboranyl thymidine analogues (3CTAs). nih.gov |

| Boron-Containing Porphyrins | Combine the photosensitizing properties of porphyrins with the neutron-capturing ability of boron. mdpi.com | Derivatives bearing up to 16 boron clusters. mdpi.com |

| Liposomes | Nanoscale vesicles that can encapsulate high concentrations of boron agents like BSH. nih.govmdpi.com | BSH-transferrin polyethylene (B3416737) glycol (PEG) liposomes. iiarjournals.org |

| Polymers & Dendrimers | Macromolecular structures that can be decorated with numerous boron clusters. nih.gov | Icosahedral boron clusters attached to polymer backbones. nih.gov |

Biomolecular Recognition and Assay Development

The boronic acid functional group is a cornerstone of biomolecular recognition due to its unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols. tudelft.nlresearchgate.netresearchgate.net This interaction is fundamental to the design of sensors, assays, and separation methods for a vast range of biologically significant molecules that contain diol moieties, such as carbohydrates, glycoproteins, and ribonucleosides. researchgate.net The interaction is pH-dependent; under alkaline conditions, the boronic acid forms a stable, negatively charged tetrahedral boronate ester with the diol, while acidic conditions cause the ester to dissociate. researchgate.netresearchgate.net This controllable binding and release mechanism is highly advantageous for assay development.

The fluorine atom in this compound can modulate the Lewis acidity of the boron center, thereby tuning the binding affinity and optimal pH range for its interaction with diols. This allows for the fine-tuning of recognition elements for specific analytical applications.

Boronate affinity materials are widely employed for sample preparation, enabling the selective capture and enrichment of cis-diol-containing analytes from complex biological matrices. researchgate.net Boronate Affinity Chromatography (BAC) is a powerful technique used to separate glycated proteins, nucleic acids, and carbohydrates. researchgate.net In this context, monomers like this compound can be polymerized onto solid supports to create affinity columns for such separations.

Furthermore, boronic acids are used in molecular labeling. For instance, boronic acid-functionalized fluorescent dyes can be used to tag and visualize saccharides. researchgate.net This approach is valuable for cell imaging and diagnostics, where changes in cell surface glycosylation are often biomarkers for disease.

Aptamers are nucleic acid-based ligands that bind to specific targets. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the process used to isolate them. Boronate affinity materials can play a role in a specialized version of this process known as boronate-based SELEX, which is used to select aptamers that bind to glycoproteins or other glycosylated targets. researchgate.net

Moreover, the "fluoro" component of this compound is thematically linked to advancements in aptamer technology. The incorporation of 2'-fluoro modifications into the sugar backbone of RNA aptamers is a critical strategy for enhancing their binding affinity and, crucially, their stability against nuclease degradation. nih.govbiorxiv.org Studies have shown that fluorinated aptamers exhibit improved therapeutic and diagnostic potential due to this enhanced stability. nih.gov The development of a 2'-fluoro-modified mirror-image RNA aptamer highlighted that these modifications were crucial for improving binding affinity and enzymatic stability. nih.govbiorxiv.org

Molecular Imprinting Polymers for Biological Analytes (In Vitro)

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made binding sites for a specific target molecule, earning them the moniker "plastic antibodies." nih.govbohrium.combohrium.com The vinyl group of this compound allows it to act as a functional monomer that can be co-polymerized with a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the analyte.

The boronic acid moiety is an excellent functional group for imprinting templates that contain diols, such as sugars or glycoproteins. researchgate.net The reversible covalent interaction between the boronic acid and the diol of the template provides a strong and specific orienting force during the imprinting process, leading to MIPs with high selectivity. researchgate.netkent.ac.uk For example, 4-vinylbenzeneboronic acid, a close analog of the title compound, has been successfully used as a functional monomer to create MIPs for sensing kanamycin (B1662678) and for the recognition of amines. kent.ac.ukbohrium.com Combining boronate affinity with molecular imprinting creates a dual-recognition system with enhanced selectivity. researchgate.net

The in vitro applications for these MIPs are extensive and include use in chemical sensors, as stationary phases for chromatography, and in diagnostic assays. nih.govnih.gov

Table 3: Components of a Boronic Acid-Based Molecularly Imprinted Polymer System

| Component | Role | Example Substance |

|---|---|---|

| Template | The molecule to be recognized by the polymer. | Kanamycin, Sialic Acid, Glucose. researchgate.netbohrium.com |

| Functional Monomer | Interacts with the template during polymerization. | This compound , 4-vinylbenzeneboronic acid. kent.ac.ukbohrium.com |

| Cross-linker | Forms the rigid polymer matrix around the template-monomer complex. | Polyethylene glycol acrylate. bohrium.com |

| Initiator | Starts the polymerization process. | 2,2'-Azo isobutyl amidine hydrochloride. bohrium.com |

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymer Systems

The vinyl group of 5-Fluoro-2-vinylbenzeneboronic acid allows for its ready incorporation into polymer chains through various polymerization techniques. This enables the synthesis of a wide range of functional polymers with tailored properties.

Free Radical Polymerization of Vinylbenzeneboronic Acid Monomers

Vinylbenzeneboronic acid and its derivatives are amenable to free radical polymerization, a versatile and widely used method for polymer synthesis. Studies on p-vinylbenzeneboronic acid have shown that it can be polymerized in an aqueous solution using initiators like benzoyl peroxide or potassium persulfate, often with UV irradiation to facilitate the reaction. acs.org The resulting poly(p-vinylbenzeneboronic acid) is a water-soluble polymer. acs.org Similar free radical polymerization approaches can be applied to this compound to produce poly(this compound).

The copolymerization of vinylbenzeneboronic acid monomers with other vinyl monomers is a common strategy to tailor the properties of the resulting polymer. For instance, 4-vinylbenzeneboronic acid (VBBA) has been copolymerized with 5-(methacrylamido)tetrazole (MTet) via conventional free radical polymerization to create proton-conducting membranes. researchgate.net This highlights the potential of incorporating this compound into copolymers to impart specific functionalities.

Synthesis of Boronic Acid-Functionalized Polymers and Microgels

Boronic acid-functionalized polymers and microgels are of significant interest due to their ability to interact with diols, including biologically important molecules like sugars. These materials can be synthesized by the polymerization of boronic acid-containing monomers. For example, boronic acid-containing microgels can be synthesized through the direct copolymerization of a phenylboronic acid (PBA)-containing monomer with a thermosensitive monomer like N-isopropylacrylamide (NIPAM). rsc.org The resulting microgels are typically monodisperse and exhibit thermosensitivity. rsc.org

The synthesis of these functionalized polymers can also be achieved through post-polymerization modification. For instance, translucent boronic acid-carrying nanolatexes have been prepared by the copolymerization of vinylbenzyl chloride in a microemulsion, followed by functionalization with 3-aminophenylboronic acid. researchgate.net This approach allows for the introduction of boronic acid groups onto a pre-formed polymer backbone.

Responsive Polymers and Stimuli-Responsive Materials

Polymers containing boronic acid moieties are well-known for their stimuli-responsive behavior, particularly their response to changes in pH and the presence of diols. mdpi.comnih.govtaylorfrancis.com The boronic acid group exists in equilibrium between a neutral, uncharged trigonal planar form and an anionic, tetrahedral form. This equilibrium is pH-dependent, with the anionic form being favored at higher pH. The binding of diols to the boronic acid also influences this equilibrium, leading to changes in the polymer's properties.

This pH-responsiveness has been exploited to create smart drug delivery systems. For example, pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid have been developed for intracellular imaging and drug delivery. nih.govnih.gov These nanoparticles can be designed to release their drug payload in the acidic microenvironment of tumors. nih.gov Hydrogels containing boronic acids can also exhibit volume changes in response to glucose concentrations, making them promising materials for glucose sensors and insulin (B600854) delivery systems. rsc.orgresearchgate.net The incorporation of this compound into such systems could offer enhanced sensitivity due to the electron-withdrawing nature of the fluorine atom, which can lower the pKa of the boronic acid. core.ac.uk

Boronate Affinity Materials (BAMs)

Boronate affinity materials (BAMs) are a class of materials that utilize the reversible covalent interaction between boronic acids and cis-diols to selectively capture and release diol-containing molecules. acs.orgresearchgate.netresearchgate.net This technology is particularly useful for the separation and analysis of biomolecules like glycoproteins, which possess carbohydrate chains with cis-diol functionalities. nih.govgoogle.com

Surface Modification and Functionalization of Nanoparticles

The surface of nanoparticles can be functionalized with polymers containing boronic acids to create highly effective affinity materials. This approach combines the high surface area of nanoparticles with the specific binding capabilities of boronic acids. A versatile strategy for the surface functionalization of hydrophobic inorganic nanocrystals involves using boronic acid-modified photo-polymerizable diacetylene derivatives. nih.govfrontiersin.org This method allows for the direct conversion of hydrophobic nanoparticles into water-dispersible and targeted nanocomposites. nih.govfrontiersin.org

Magnetic nanoparticles are particularly attractive for these applications as they can be easily manipulated with an external magnetic field. Boronic acid functionalized magnetic nanoparticles have been synthesized by atom transfer radical polymerization (ATRP) of an acrylamidophenylboronic acid from the surface of the nanoparticles. rsc.org These materials have shown high efficiency in the selective enrichment of glycoproteins. rsc.org Similarly, the surface of silica (B1680970) nanoparticles can be modified with boronic acid-containing polymer brushes for the affinity separation of saccharides and glycoproteins. nih.gov The functionalization of nanoparticles with polymers derived from this compound could lead to BAMs with enhanced performance due to the specific electronic properties conferred by the fluoro-substituent. consensus.app

Applications in Affinity Separation and Chemical Sensing

Boronate affinity materials are widely used in chromatography for the separation of diol-containing compounds. researchgate.netresearchgate.netdntb.gov.ua Boronate affinity monoliths, for example, have been developed for the specific capture of glycoproteins. bohrium.com Molecularly imprinted polymers (MIPs) based on boronate affinity have also been synthesized for the selective recognition of specific diol-containing molecules. For instance, MIPs prepared using 4-vinylphenylboronic acid have been used for the separation and purification of diol-containing macrolide antibiotics. nih.gov

In the realm of chemical sensing, boronic acid-functionalized materials have been employed for the detection of carbohydrates. researchgate.net Translucent boronic acid-carrying nanolatexes can be used as reusable optical nanosensors for sugars like fructose. researchgate.net The binding of a catechol dye to the boronic acid-functionalized nanoparticles results in a colored nanolatex that changes color in the presence of competing sugars, allowing for visual detection. researchgate.net The use of this compound in these applications could lead to sensors with altered selectivity and sensitivity profiles.

Organic Light Emitting Diode (OLED) and Fluorescent Materials

The development of new organic materials is crucial for advancing Organic Light Emitting Diode (OLED) technology. Fluorinated and boronic acid-containing compounds are of particular interest for their potential to enhance the performance and stability of OLED devices. While direct studies on this compound in OLEDs are not extensively documented in the provided search results, the characteristics of its constituent parts suggest its utility in this field.

Fluorination of conjugated polymers, such as poly(p-phenylenevinylene)s (PPVs), is a known strategy to improve their properties for use as emissive layers in OLEDs. mdpi.com The introduction of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which can facilitate electron injection and improve device efficiency. mdpi.com Furthermore, the substitution of C-H bonds with stronger C-F bonds is anticipated to increase the stability of the polymer backbone against photo-oxidation, a key factor in the operational lifetime of OLEDs. mdpi.com The vinyl group of this compound allows it to be polymerized into such backbones.

Researchers have synthesized various fluorinated copolymers for OLED applications. For instance, copolymers containing 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole and thiophene (B33073) derivatives have been prepared and have shown moderate OLED performance. mdpi.com The synthesis of such polymers often involves palladium-catalyzed cross-coupling reactions, where boronic acids and their esters are key reactants. mdpi.commdpi.com

Moreover, materials containing a diazonaphthoquinone (DNQ) moiety chemically bound to fluorinated alkyl chains have been synthesized for use in the pixel-formation process in OLED displays through photolithography. nih.gov This highlights the role of fluorinated compounds in the fabrication of high-resolution OLED screens.

The boronic acid group can also be a site for further functionalization, allowing for the tuning of the electronic and photophysical properties of the resulting materials. This versatility makes monomers like this compound promising candidates for the design of novel fluorescent materials and components for OLEDs.

Table 1: Examples of Fluorinated Polymers and their Relevance to OLEDs

| Polymer/Monomer Class | Synthetic Method | Key Properties and Potential OLED Application | Reference |

| Fluorinated Poly(p-phenylenevinylene)s (PPVs) | Gilch polymerization, Stille cross-coupling | Increased stability against photo-oxidation, tunable electronic properties for emissive layers. | mdpi.com |

| Copolymers with 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole | Palladium-catalyzed direct C-H cross-coupling polycondensation | Moderate OLED performance, demonstrating the utility of fluorinated benzotriazole (B28993) units. | mdpi.com |

| Fluoroalkylated Diazonaphthoquinone (RF2D1) | Chemical binding of DNQ to fluorinated alkyl chains | Used in orthogonal photolithography for creating OLED pixels. | nih.gov |

Proton Conducting Membranes

Proton conducting membranes are a critical component of proton exchange membrane fuel cells (PEMFCs). The ideal membrane should exhibit high proton conductivity, good thermal and mechanical stability, and low fuel crossover. Polymers containing boronic acid groups have been investigated as materials for such membranes, particularly for their potential to conduct protons under anhydrous (water-free) conditions.

Polymers based on 4-vinylbenzene boronic acid (VBBA) have been synthesized and studied for their proton-conducting properties. researchgate.netyok.gov.tr These polymers can form composite materials with phosphoric acid (H₃PO₄), where the boronic acid groups interact with the phosphoric acid to create a proton-conducting network. yok.gov.tr The proton conductivity of these composite materials is dependent on the temperature and the ratio of phosphoric acid to the boronic acid units. yok.gov.tr For instance, a composite of poly(4-vinylbenzeneboronic acid) with phosphoric acid, denoted as PVBBA(H₃PO₄)₂, showed a maximum proton conductivity of 0.005 S/cm at 80 °C. yok.gov.tr

The introduction of a fluorine atom, as in this compound, could potentially enhance the acidity of the boronic acid group, which may influence the proton transfer and conductivity of the membrane. The electron-withdrawing nature of fluorine can affect the charge distribution in the polymer and its interaction with proton carriers.

Copolymerization is another strategy to improve the properties of proton conducting membranes. Copolymers of 4-vinylbenzene boronic acid and 5-(methacrylamido) tetrazole (MTet) have been synthesized and doped with phosphoric acid to create inorganic-organic hybrid membranes. researchgate.net The presence of different functional groups can create more extensive hydrogen bond networks, which are crucial for the Grotthuss mechanism of proton conduction. researchgate.net

Furthermore, grafting flexible side chains, such as poly(ethylene glycol) methyl ether (PEGME), onto boronic acid-functionalized copolymers has been shown to significantly increase proton conductivity in the anhydrous state. researchgate.net This approach demonstrates that modifying the polymer architecture can lead to materials with improved performance for fuel cell applications. researchgate.net

Table 2: Proton Conductivity of Boronic Acid-Based Polymer Membranes

| Polymer System | Dopant | Maximum Proton Conductivity | Conditions | Reference |

| Poly(4-vinylbenzeneboronic acid) (PVBBA) | Phosphoric Acid (H₃PO₄) | 0.005 S/cm | 80 °C | yok.gov.tr |

| Poly(4-VBBA-co-4-VIm) | Phosphoric Acid (H₃PO₄) | 0.0027 S/cm | Anhydrous | yok.gov.tr |

| PEGME-grafted VBBA copolymer | None (anhydrous) | 1.6 x 10⁻⁶ S/cm | Anhydrous | researchgate.net |

Biocidal Applications for Material Protection

The prevention of microbial growth on and in materials is essential for their longevity and performance in various applications. Organoboron compounds and fluorinated polymers have independently shown promise in the development of materials with biocidal or antifouling properties. The combination of both a fluorine atom and a boronic acid group in this compound suggests its potential as a monomer for creating polymers with enhanced protective capabilities.

Boron-containing compounds, such as cupric borate (B1201080), are known for their biocidal effects, including antimicrobial and antifungal activities. ontosight.ai Boric acid itself has been incorporated into sol-gel treatments to enhance the resistance of materials like wood against subterranean termites and brown rot fungus. lnec.pt The mechanism of action of boron compounds often involves interference with essential metabolic pathways in microorganisms.

Fluorinated compounds also play a significant role in material protection. For example, fluorinated styrene (B11656) copolymers have been synthesized and investigated as antibiofouling coatings. nih.gov These coatings exhibit hydrophobic surfaces that can deter the settlement of marine organisms. The study showed that as the content of fluorinated styrene in the copolymer increased, the adsorption of proteins, a key step in the biofouling process, decreased significantly. nih.gov

The polymerization of this compound could lead to polymers that combine the biocidal action of the boronic acid group with the antifouling properties of a fluorinated surface. Such dual-functionality could be highly effective in a wide range of applications, from marine coatings to medical devices where preventing biofilm formation is critical.

Nanomaterials embedded with biocides are also an area of active research, offering advantages such as high efficiency at low concentrations and good chemical stability. researchgate.net Polymers derived from this compound could potentially be used to create or encapsulate biocidal nanoparticles for advanced material protection.

Table 3: Compounds and their Biocidal/Antifouling Properties

| Compound/Material Class | Biocidal/Antifouling Mechanism | Application Area | Reference |

| Cupric Borate | Antimicrobial and antifungal activity. | Material preservation, medical applications. | ontosight.ai |

| Boric acid in sol-gel | Resistance against termites and fungi. | Wood protection. | lnec.pt |

| Fluorinated Styrene Copolymers | Hydrophobic surface reduces protein adsorption and biofouling. | Antibiofouling coatings. | nih.gov |

Future Research Directions and Challenges in the Application of 5 Fluoro 2 Vinylbenzeneboronic Acid

The unique bifunctional nature of 5-Fluoro-2-vinylbenzeneboronic acid, featuring both a polymerizable vinyl group and a versatile boronic acid moiety, positions it as a significant building block in synthetic chemistry and materials science. The presence of a fluorine atom further modulates its electronic properties, enhancing its utility. However, realizing its full potential requires addressing several research challenges and exploring new scientific frontiers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-vinylbenzeneboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated boronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen-lithium exchange followed by boronation. For vinyl-substituted analogs, palladium-catalyzed coupling of 5-fluoro-2-bromostyrene with bis(pinacolato)diboron (B₂pin₂) under inert atmospheres (N₂/Ar) is common. Reaction parameters such as catalyst loading (e.g., Pd(PPh₃)₄ at 1-5 mol%), solvent polarity (THF vs. DMF), and temperature (60-100°C) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in ethanol is recommended .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Boronic acids are prone to hydrolysis and oxidation. Store the compound in a tightly sealed container under inert gas (Ar) at –20°C. Avoid exposure to moisture and acidic/basic conditions. Prior to use, confirm purity via HPLC or NMR. For aqueous experiments, buffer solutions (pH 7-8) minimize boronic acid degradation. Safety protocols for fluorinated compounds (e.g., PPE, fume hoods) are mandatory due to potential irritant effects .